1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester
CAS No.: 945840-81-3
Cat. No.: VC5468879
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester - 945840-81-3](/images/structure/VC5468879.png)
Specification
CAS No. | 945840-81-3 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 |
IUPAC Name | ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate |
Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) |
Standard InChI Key | LLOSAZKELZMYKM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=CC2=C1NN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring fused to a pyridine ring at the 3,4- and 4,3-positions, respectively, forming a bicyclic framework. The 7-position of the pyridine ring is substituted with an ethyl ester group (-COOEt), which influences both its physicochemical properties and reactivity. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉N₃O₂ | |
Molecular Weight | 191.19 g/mol | |
CAS Registry Number | 945840-81-3 | |
Functional Groups | Pyrazole, pyridine, ethyl ester |
The ester group enhances solubility in organic solvents, while the nitrogen-rich heterocyclic core facilitates hydrogen bonding and π-π stacking interactions with biological targets.
Spectroscopic Profiling
Although direct spectroscopic data for this compound is limited in the provided sources, analogous pyrazolo[3,4-c]pyridine derivatives exhibit characteristic infrared (IR) absorptions for ester carbonyl groups (~1700 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of related compounds reveal distinct proton environments for the pyrazole (δ 7.0–8.5 ppm) and pyridine (δ 6.5–7.5 ppm) rings, with ethyl ester protons appearing as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm) .
Synthetic Methodologies
Primary Synthesis Route
The most reported synthesis involves the reaction of 3-acetyl-4-butylamino-2-hydroxypyridine-5-carboxylic acid ethyl ester with hydrazine hydrate under reflux conditions. This one-pot cyclocondensation proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration and aromatization to form the pyrazole ring. Key steps include:
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Condensation: Hydrazine reacts with the acetyl group, forming a hydrazone intermediate.
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Cyclization: Intramolecular attack of the hydrazone nitrogen on the adjacent pyridine carbon, yielding the bicyclic core.
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Aromatization: Elimination of water to stabilize the aromatic system.
The crude product is purified via recrystallization, typically achieving yields of 60–75%.
Alternative Approaches
While the above method is predominant, other strategies for pyrazolo[3,4-c]pyridine synthesis include:
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Multicomponent reactions utilizing aldehydes, malononitrile, and hydrazines .
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Palladium-catalyzed cross-couplings to introduce aryl substituents at specific positions .
For instance, ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has been used to synthesize structurally related compounds, highlighting the adaptability of pyrazolo-pyridine chemistry .
Chemical Reactivity and Derivative Formation
Hydrolysis to Carboxylic Acid
The ethyl ester undergoes base-catalyzed hydrolysis in methanol-water mixtures containing sodium hydroxide, yielding 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid (CAS No. 1140239-98-0) . This reaction is critical for generating water-soluble derivatives for biological testing:
The carboxylic acid derivative (molecular weight: 163.13 g/mol) exhibits a lower logP value (0.656) compared to the ester, enhancing its pharmacokinetic suitability .
Functionalization at the Pyridine Ring
Electrophilic aromatic substitution reactions allow further derivatization. For example, iodination at the 6-position has been achieved using iodine monochloride, producing analogs like ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate . Such modifications enable structure-activity relationship (SAR) studies to optimize target binding.
Future Research Directions
Optimization of Pharmacokinetic Properties
Structural modifications, such as replacing the ethyl ester with bioisosteres (e.g., amides or carbamates), could improve metabolic stability and oral bioavailability. Computational modeling studies would aid in predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters.
Expansion into Non-Anticoagulant Applications
Given the structural resemblance to kinase inhibitor scaffolds, this compound class merits evaluation in oncology (e.g., targeting BCR-ABL or EGFR kinases) and inflammatory diseases (e.g., JAK/STAT pathway inhibition).
Green Chemistry Approaches
Developing solvent-free or catalytic synthesis methods would align with sustainable chemistry goals. For example, microwave-assisted synthesis could reduce reaction times and energy consumption .
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